REACTION_CXSMILES
|
[S:1]([CH2:5][CH2:6][OH:7])([OH:4])(=[O:3])=[O:2].S(O)(=O)(=O)C.[NH2:13][C:14]1[N:15]=[N:16][C:17]([C:21]2[CH:26]=[CH:25][CH:24]=[C:23]([Cl:27])[C:22]=2[Cl:28])=[C:18]([NH2:20])[N:19]=1>>[S:1]([CH2:5][CH2:6][OH:7])([OH:4])(=[O:3])=[O:2].[NH2:13][C:14]1[N:15]=[N:16][C:17]([C:21]2[CH:26]=[CH:25][CH:24]=[C:23]([Cl:27])[C:22]=2[Cl:28])=[C:18]([NH2:20])[N:19]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)CCO
|
Name
|
methanolic solution
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine mesylate
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(C)(=O)(=O)O.NC=1N=NC(=C(N1)N)C1=C(C(=CC=C1)Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The column was then washed with methanol
|
Type
|
CUSTOM
|
Details
|
The elutant was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallised from industrial methylated spirit
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)CCO.NC=1N=NC(=C(N1)N)C1=C(C(=CC=C1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |